molecular formula C18H15FN2O2S B5910653 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B5910653
M. Wt: 342.4 g/mol
InChI Key: XMNIUZBXXMAEBM-YBEGLDIGSA-N
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Description

5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FBIT and has been synthesized using several methods.

Scientific Research Applications

FBIT has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. FBIT has also been investigated for its potential use as a fluorescent probe in bioimaging and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of FBIT is not fully understood. However, it has been suggested that FBIT exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase IIα. FBIT has also been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects:
FBIT has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. FBIT has also been shown to inhibit the growth of the hepatitis C virus in vitro. In addition, FBIT has been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using FBIT in lab experiments is its potential as a fluorescent probe in bioimaging. FBIT has been shown to exhibit strong fluorescence, making it useful for imaging biological systems. However, one of the limitations of using FBIT is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

Further research is needed to fully understand the mechanism of action of FBIT and its potential applications in drug discovery. Future studies could focus on developing more efficient synthesis methods for FBIT and investigating its potential as a catalyst in organic reactions. In addition, future research could explore the use of FBIT in combination with other drugs for the treatment of cancer and viral infections.

Synthesis Methods

FBIT can be synthesized using various methods, including the reaction of 4-fluorobenzyl alcohol with 4-formylbenzoic acid in the presence of a base. Another method involves the reaction of 4-fluorobenzaldehyde with 4-hydroxybenzylidene-2-thioxo-4-imidazolidinone in the presence of a base. The yield of FBIT using these methods ranges from 50-80%.

properties

IUPAC Name

(5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-21-17(22)16(20-18(21)24)10-12-4-8-15(9-5-12)23-11-13-2-6-14(19)7-3-13/h2-10H,11H2,1H3,(H,20,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNIUZBXXMAEBM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one

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